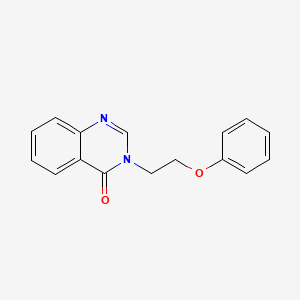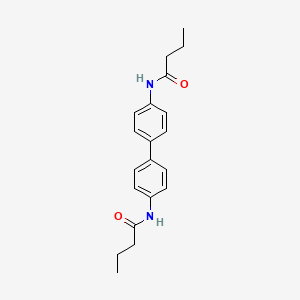
3-(2-phenoxyethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones, including 3-(2-phenoxyethyl)-4(3H)-quinazolinone, are significant in medicinal chemistry due to their structural diversity and wide range of biological activities. These compounds have been the subject of extensive research for their potential in various therapeutic areas.
Synthesis Analysis
Recent literature highlights various synthetic approaches to quinazolinones, emphasizing the versatility and efficiency of these methods. Cyclizations of alkenyl(alkynyl)-functionalized quinazolinones have been a powerful strategy for constructing polyheterocyclic structures, utilizing bifunctional substrates for regioselective annulation of heterocyclic nuclei (Vaskevych, Dekhtyar, & Vovk, 2023). Moreover, nanocatalyzed synthetic approaches have been reviewed, emphasizing the development of quinazoline and quinazolinone derivatives (Vishwakarma & Kashaw, 2023).
Molecular Structure Analysis
Quinazolinones are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyrimidine ring. This core structure is versatile, allowing for various substitutions that significantly impact the compound's physical and chemical properties, as well as its biological activity.
Chemical Reactions and Properties
Quinazolinones undergo a range of chemical reactions, including cyclizations and transformations leading to diverse derivatives with potential pharmacological applications. Their reactivity as intermediates in the synthesis of analogues and ring-expanded derivatives is well documented (Mphahlele, 2022).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of functional groups and substituents can modify these properties, affecting their behavior in different environments and their suitability for specific applications.
Chemical Properties Analysis
Quinazolinones' chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are crucial for their biological activity. The synthesis and chemical transformation of quinazoline 3-oxides highlight the reactivity and potential of quinazolinones as intermediates for generating a variety of biologically relevant derivatives (Mphahlele, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-phenoxyethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)17-12-18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSJYNKZTOBMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyethyl)quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)
![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)


![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)